molecular formula C10H10Cl2N2O2S B1465151 2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride CAS No. 1311317-98-2

2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride

Cat. No. B1465151
M. Wt: 293.17 g/mol
InChI Key: JBUIKZPDLARHGY-UHFFFAOYSA-N
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Description

“2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride” is a chemical compound with the CAS Number: 1311317-98-2. It has a molecular weight of 293.17 and its IUPAC name is 2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9ClN2O2S.ClH/c1-15-6-3-2-4-7-9(6)13-10(16-7)12-8(14)5-11;/h2-4H,5H2,1H3,(H,12,13,14);1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s molecular weight is 293.17 .

Scientific Research Applications

Synthesis and Antitumor Activity

  • Antitumor Activity of Benzothiazole Derivatives : Derivatives of benzothiazole, including compounds related to 2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride, have been synthesized and evaluated for antitumor activity. Certain compounds showed significant anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Synthesis and Analgesic Activity

  • Analgesic Properties of Acetamide Derivatives : Research into acetamide derivatives, including those related to the chemical , demonstrated potential analgesic properties. These studies investigated their effectiveness against various types of pain stimuli (Kaplancıklı et al., 2012).

Novel Compounds Synthesis

  • Synthesis of Novel Thiadiazolyl-Acetamide Derivatives : New derivatives of thiadiazolyl-acetamide have been synthesized, providing insights into the versatility and scope of chemical modifications possible with compounds similar to 2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride (Yu et al., 2014).

Antioxidant and Anti-inflammatory Properties

  • Evaluation of Antioxidant and Anti-inflammatory Activities : Some derivatives have been evaluated for their antioxidant and anti-inflammatory properties, indicating potential therapeutic applications in these areas (Koppireddi et al., 2013).

Antimicrobial Activities

  • Antimicrobial Activities of Benzothiazole Derivatives : Studies have shown that certain benzothiazole derivatives exhibit antimicrobial properties, particularly against pathogenic bacteria and fungi (Mokhtari & Pourabdollah, 2013).

Heterocyclic Compounds Synthesis

  • Synthesis of Heterocyclic Compounds : Research has been conducted on the synthesis of various heterocyclic compounds using 2-chloro-N-(benzothiazole-2-yl)acetamide as a starting material, demonstrating the chemical's utility in creating diverse molecular structures (Mahmood & Ahmad, 2020).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S.ClH/c1-15-6-3-2-4-7-9(6)13-10(16-7)12-8(14)5-11;/h2-4H,5H2,1H3,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUIKZPDLARHGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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